1,3-Dioxolan-2-one, 4,5-bis(methylene)-

Übersicht

Beschreibung

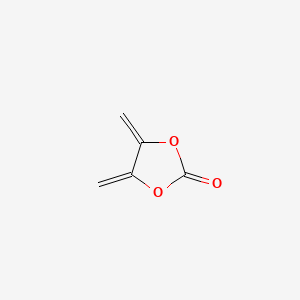

1,3-Dioxolan-2-one, 4,5-bis(methylene)- is a chemical compound with the molecular formula C₅H₄O₃ and a molecular weight of 112.0835 g/mol. It is also known by its CAS Registry Number 62458-20-2. This compound is a cyclic ester, also referred to as a lactone, and is characterized by its unique structure featuring a dioxolane ring with two methylene groups at the 4 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4,5-bis(methylene)- can be synthesized through various synthetic routes. One common method involves the cyclization of hydroxy acids or their derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar cyclization reactions. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dioxolan-2-one, 4,5-bis(methylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Preparation

1,3-Dioxolan-2-one, 4,5-bis(methylene)- can be synthesized through various methods:

- Cyclization of Hydroxy Acids : Involves using strong acids or bases as catalysts.

- Industrial Production : Employs continuous flow reactors to enhance efficiency.

Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Using potassium permanganate or chromic acid.

- Reduction : With lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Involving nucleophiles like halides or alkoxides.

Chemistry

1,3-Dioxolan-2-one, 4,5-bis(methylene)- serves as a valuable building block in organic synthesis. It is utilized for constructing complex molecules and exploring reaction mechanisms with nucleophiles and electrophiles.

Biology

Research indicates that derivatives of this compound exhibit promising antibacterial and antifungal properties. Notably:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 4 | S. aureus | 625–1250 |

| Compound 6 | S. epidermidis | <1000 |

| Compound 8 | P. aeruginosa | <1000 |

This table illustrates the antibacterial efficacy of various derivatives against significant pathogens.

Medicine

Studies have indicated that compounds within the dioxolanone family may possess therapeutic properties. Specific findings include:

- Antimicrobial Activity : Effective against Candida albicans with several derivatives showing significant antifungal activity.

| Compound | Target Fungus | Activity |

|---|---|---|

| Compound 1 | C. albicans | Significant |

| Compound 2 | C. albicans | Excellent |

These results suggest potential applications in developing new antimicrobial agents.

Material Science

The compound is being explored as a precursor for advanced materials. Its derivatives are investigated for use in polymers and coatings due to their unique properties:

- Cross-Linking Agents : Dioxolanones are effective in photocationic cross-linking processes, enhancing the durability and performance of materials.

Case Studies and Research Findings

-

Synthesis of Antimicrobial Derivatives :

A study synthesized various derivatives of 1,3-dioxolan-2-one, evaluating their antibacterial effects against strains like Staphylococcus aureus. The results demonstrated significant activity, highlighting the compound's potential in pharmaceutical development. -

Oxidative Stress Inhibition :

Research found that certain dioxolanones could inhibit oxidative stress markers in cellular models relevant to diseases like atherosclerosis. This suggests additional therapeutic avenues beyond antimicrobial applications.

Wirkmechanismus

The mechanism by which 1,3-Dioxolan-2-one, 4,5-bis(methylene)- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxolane

4,5-Dimethyl-1,3-dioxolane-2-one

4-Chloro-4-methyl-5-methylene-1,3-dioxolane-2-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1,3-Dioxolan-2-one, 4,5-bis(methylene)- is a cyclic compound characterized by its unique dioxolane ring structure. While specific biological activity data on this compound is limited, it belongs to a class of compounds known for their potential pharmacological properties. This article reviews the biological activities associated with this compound and its derivatives, focusing on antibacterial and antifungal effects, as well as other relevant biological interactions.

Biological Activity Overview

Research indicates that compounds within the dioxolanone family exhibit various biological activities. Notably, derivatives have shown promising antibacterial and antifungal properties. The following sections detail specific findings related to these activities.

Antibacterial Activity

A study synthesized several derivatives of 1,3-dioxolanes and evaluated their antibacterial effects against various strains. The results indicated significant activity against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa (Table 1). The minimum inhibitory concentration (MIC) values for some compounds were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 4 | S. aureus | 625–1250 |

| Compound 6 | S. epidermidis | <1000 |

| Compound 8 | P. aeruginosa | <1000 |

These findings suggest that certain derivatives may serve as potential candidates for developing new antibacterial agents.

Antifungal Activity

The antifungal properties of dioxolanone derivatives were also assessed, particularly against Candida albicans. Most tested compounds exhibited significant antifungal activity, reinforcing the potential of this compound class in treating fungal infections (Table 2).

| Compound | Target Fungus | Activity |

|---|---|---|

| Compound 1 | C. albicans | Significant |

| Compound 2 | C. albicans | Excellent |

The mechanisms underlying the biological activity of 1,3-dioxolan-2-one derivatives involve interactions with cellular components and pathways. For instance:

- Antibacterial Mechanism : Compounds may disrupt bacterial cell wall synthesis or function through inhibition of essential enzymes.

- Antifungal Mechanism : Similar to antibacterial action, antifungal activity may involve interference with cell membrane integrity or metabolic pathways specific to fungi.

Case Studies and Research Findings

- Synthesis and Evaluation : A notable study synthesized enantiomerically pure and racemic forms of dioxolanes using salicylaldehyde and diols. The resulting compounds were screened for antibacterial and antifungal activities, revealing that most exhibited significant efficacy against targeted pathogens .

- Oxidative Stress Studies : Research has indicated that certain dioxolanones can inhibit oxidative stress markers in cellular models relevant to atherosclerosis . This suggests additional therapeutic avenues beyond antimicrobial applications.

Eigenschaften

IUPAC Name |

4,5-dimethylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-4(2)8-5(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPJOELHSKMFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=C)OC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211494 | |

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62458-20-2 | |

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062458202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.